Ethyl 2-bromo-4-chloro-6-fluorobenzoate

Description

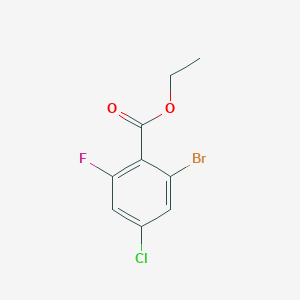

Ethyl 2-bromo-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-bromo-4-chloro-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(10)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLDPJQVAMAMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of ethyl 2-bromo-4-chloro-6-fluorobenzyl alcohol.

Hydrolysis: Formation of 2-bromo-4-chloro-6-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-chloro-6-fluorobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chloro-6-fluorobenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-4-chloro-6-fluorobenzoate can be compared with other halogenated benzoates, such as:

Ethyl 4-bromo-2-chloro-6-fluorobenzoate: Similar structure but different substitution pattern.

Methyl 4-bromo-2-chloro-6-fluorobenzoate: Methyl ester instead of ethyl ester.

Ethyl 2-bromo-6-chloro-4-fluorobenzoate: Different positions of halogen atoms

These compounds share similar reactivity but may exhibit different physical properties and biological activities due to variations in their molecular structures.

Biological Activity

Ethyl 2-bromo-4-chloro-6-fluorobenzoate is a synthetic organic compound with notable biological activity. Its structure, featuring multiple halogen substituents, influences its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C9H8BrClF O2

- Molecular Weight : 263.52 g/mol

- IUPAC Name : this compound

- CAS Number : 1805576-75-3

The presence of bromine, chlorine, and fluorine atoms in its structure enhances its biological interactions by affecting binding affinities to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The halogen substituents can enhance lipophilicity and electron-withdrawing properties, facilitating interactions with biomolecules.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains due to its ability to disrupt cellular membranes or inhibit enzyme function.

Anticancer Properties

Recent research has focused on the potential anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways. For instance, it has been tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, demonstrating dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| PC3 | 20 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial efficacy:

- Bacterial Strains Tested : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various halogenated benzoates, including this compound. The study concluded that compounds with similar halogen patterns exhibited promising anticancer activities, warranting further investigation into their mechanisms and potential clinical applications .

- Pharmacophore Modeling : Pharmacophore modeling studies have suggested that this compound fits a specific pharmacophore model for farnesyltransferase inhibitors, which are relevant in cancer therapy. This model aids in identifying new lead compounds for drug development targeting the Ras signaling pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.